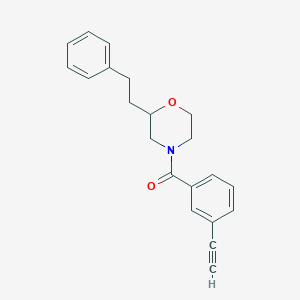![molecular formula C16H16N2O6S B5991195 2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide](/img/structure/B5991195.png)
2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a sulfonyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-amino-2-oxoethoxy)benzoic acid with sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The sulfonyl group plays a crucial role in this interaction by forming strong bonds with the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide
Uniqueness
Compared to similar compounds, 2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c17-15(19)9-23-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)24-10-16(18)20/h1-8H,9-10H2,(H2,17,19)(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLVJLWYCRFZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5991117.png)

![2-ethoxy-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5991127.png)
![4-[6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5991134.png)
![N-isobutyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5991147.png)
![4-chloro-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5991154.png)
![N-(4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5991162.png)
![3-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5991178.png)
![ethyl 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5991181.png)
![N-(tetrahydro-3-furanyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5991185.png)
![2-(3-phenylpropyl)-N-[2-(3-pyridinyloxy)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5991204.png)
![3-[3-(1-azocanyl)-1-(4-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B5991211.png)

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5991219.png)
